molecular formula C24H25N3O4S B2610626 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 799778-25-9

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2610626
CAS No.: 799778-25-9
M. Wt: 451.54
InChI Key: FANVUVROAXUDIZ-UHFFFAOYSA-N
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Description

This compound is a synthetic tetrahydropyridine derivative featuring a 3,4-dimethoxyphenyl substituent at position 4, a cyano group at position 3, and a sulfanyl-linked acetamide moiety bound to an N-(2,6-dimethylphenyl) group. The 3,4-dimethoxy groups enhance lipophilicity, which may improve membrane permeability compared to simpler phenyl derivatives .

Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-14-6-5-7-15(2)23(14)26-22(29)13-32-24-18(12-25)17(11-21(28)27-24)16-8-9-19(30-3)20(10-16)31-4/h5-10,17H,11,13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANVUVROAXUDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyridinyl structure, followed by the introduction of the cyano and dimethoxyphenyl groups. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as self-propagating high-temperature synthesis (SHS), which is known for its energy efficiency and environmental benefits . This method involves exothermic combustion reactions that can produce the compound in large quantities with minimal energy input.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Impacts

Compound Name R₁ (Position 4) R₂ (Acetamide Group) Key Functional Groups
Target Compound 3,4-Dimethoxyphenyl N-(2,6-dimethylphenyl) Cyano, sulfanyl, tetrahydropyridinone
2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide 4-Fluorophenyl N-phenyl Fluorine (electron-withdrawing)
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-Ethoxy-3-methoxyphenyl N-(2,6-dimethylphenyl) Ethoxy, phenyl at position 6
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Methyl N-(2,3-dichlorophenyl) Dihydropyrimidinone, dichloro

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : The ethoxy group in increases lipophilicity further than methoxy, which may influence pharmacokinetics .
  • Ring System: The dihydropyrimidinone core in introduces different hydrogen-bonding capabilities compared to the tetrahydropyridinone in the target compound .

Physicochemical Properties

Table 3: Spectral and Analytical Data Comparison

Compound IR (C≡N stretch, cm⁻¹) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
Target Compound ~2220 (estimated) ~1665 (estimated) δ 2.30 (2,6-dimethylphenyl CH₃), 3.80 (OCH₃), 6.80–7.50 (aromatic H)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 2214 1664 δ 2.30 (CH₃), 7.20–7.92 (aromatic H), 10.13 (NH)
Compound 5.6 N/A N/A δ 12.50 (NH), 4.12 (SCH₂), 2.19 (CH₃), 7.28–7.82 (dichlorophenyl H)

Insights :

  • The cyano group’s IR stretch (~2220 cm⁻¹) is consistent across analogues .
  • The target’s 2,6-dimethylphenyl group would produce distinct methyl signals at δ ~2.30 ppm, as seen in .

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